molecular formula C14H17ClFNO2 B14024509 tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate

tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate

Cat. No.: B14024509
M. Wt: 285.74 g/mol
InChI Key: ZXRUNDOOMNHZAF-SKDRFNHKSA-N
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Description

tert-Butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a phenyl ring substituted with chlorine and fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative that contains the 4-chloro-3-fluoro-phenyl group. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include bases like sodium hydride or potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in studies involving reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound is used in biological research to study its effects on various biological systems. It can serve as a probe to investigate enzyme activities and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
  • tert-Butyl (3-(4-chloro-2-(2-fluoro-6-methoxybenzoyl)phenyl)prop-2-yn-1-yl)carbamate

Uniqueness: tert-Butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl ring and the specific substitution pattern on the phenyl ring. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H17ClFNO2

Molecular Weight

285.74 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-(4-chloro-3-fluorophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H17ClFNO2/c1-14(2,3)19-13(18)17-12-7-9(12)8-4-5-10(15)11(16)6-8/h4-6,9,12H,7H2,1-3H3,(H,17,18)/t9-,12+/m1/s1

InChI Key

ZXRUNDOOMNHZAF-SKDRFNHKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC(=C(C=C2)Cl)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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